molecular formula C10H8N2 B13136263 2-(Cyanomethyl)-6-methylbenzonitrile

2-(Cyanomethyl)-6-methylbenzonitrile

Cat. No.: B13136263
M. Wt: 156.18 g/mol
InChI Key: DGHRCBAZUBRRPG-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)-6-methylbenzonitrile is an organic compound with the molecular formula C10H8N2. It is characterized by the presence of a cyanomethyl group and a methyl group attached to a benzonitrile ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Cyanomethyl)-6-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with acetone cyanohydrin in the presence of a base such as N-methylmorpholine . The reaction is typically carried out in a solvent like n-hexanes at room temperature for about an hour.

Industrial Production Methods

Industrial production of this compound often involves the use of more scalable and efficient methods. One such method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under solvent-free conditions . This method is advantageous due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)-6-methylbenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in substitution reactions, where the cyanomethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

2-(Cyanomethyl)-6-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)-6-methylbenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it can interact with proteins such as tubulin, disrupting microtubule function and leading to cell cycle arrest . This interaction is crucial for its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyanomethyl)benzonitrile
  • 4-(Cyanomethyl)benzonitrile
  • 2-Cyanomethyl-2-chloroisonicotinamide

Uniqueness

2-(Cyanomethyl)-6-methylbenzonitrile is unique due to the presence of both a cyanomethyl and a methyl group on the benzonitrile ring. This structural feature imparts distinct reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

2-(cyanomethyl)-6-methylbenzonitrile

InChI

InChI=1S/C10H8N2/c1-8-3-2-4-9(5-6-11)10(8)7-12/h2-4H,5H2,1H3

InChI Key

DGHRCBAZUBRRPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC#N)C#N

Origin of Product

United States

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